molecular formula C14H11N3O4 B375269 9-ethyl-1,6-bisnitro-9H-carbazole

9-ethyl-1,6-bisnitro-9H-carbazole

Cat. No.: B375269
M. Wt: 285.25g/mol
InChI Key: VEAFAIZXOAGXQH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 9-Ethyl-1,6-bisnitro-9H-carbazole is a carbazole derivative featuring an ethyl group at the N9 position and nitro (-NO₂) substituents at the 1- and 6-positions of the carbazole aromatic system. The carbazole core consists of two fused benzene rings with a central pyrrole-like nitrogen atom. The nitro groups are strong electron-withdrawing substituents, significantly altering the electronic properties of the molecule compared to unsubstituted or alkyl-substituted carbazoles.

Properties

Molecular Formula

C14H11N3O4

Molecular Weight

285.25g/mol

IUPAC Name

9-ethyl-1,6-dinitrocarbazole

InChI

InChI=1S/C14H11N3O4/c1-2-15-12-7-6-9(16(18)19)8-11(12)10-4-3-5-13(14(10)15)17(20)21/h3-8H,2H2,1H3

InChI Key

VEAFAIZXOAGXQH-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Carbazole Derivatives

Table 1: Comparative Analysis of 9-Ethyl-1,6-bisnitro-9H-carbazole and Related Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
9-Ethyl-1,6-bisnitro-9H-carbazole 1-NO₂, 6-NO₂, N9-Ethyl ~297.23 (calculated) Likely high electron deficiency; potential use in explosives, dyes, or charge-transfer materials.
9-Ethylcarbazole N9-Ethyl 195.26 High fluorescence quantum yield; used in OLEDs and organic semiconductors.
9-(4-Bromobutyl)-9H-carbazole N9-(4-Bromobutyl) 316.22 Intermediate in pharmaceutical synthesis; bromine enables cross-coupling reactions.
9-(2-Bromoethyl)-9H-carbazole N9-(2-Bromoethyl) 276.16 Synthetic precursor for functionalized carbazoles; crystal structure confirmed by X-ray diffraction.
9-Butyl-9H-carbazole N9-Butyl 223.31 Liquid crystalline behavior; applications in optoelectronics.
9-Ethyl-1,4-dimethyl-9H-carbazole N9-Ethyl, 1-CH₃, 4-CH₃ 237.33 Modified pharmacokinetics in medicinal chemistry; explored as serotonin receptor ligands.

Electronic and Reactivity Differences

  • Nitro vs. Alkyl Substituents : The nitro groups in 9-ethyl-1,6-bisnitro-9H-carbazole create a highly electron-deficient aromatic system, contrasting with the electron-donating ethyl or butyl groups in other derivatives. This electron deficiency enhances reactivity toward nucleophilic aromatic substitution (NAS) but reduces solubility compared to alkylated analogs .
  • Brominated Derivatives : Compounds like 9-(4-bromobutyl)-9H-carbazole exhibit reactivity at the bromine site for cross-coupling (e.g., Suzuki-Miyaura reactions), whereas the nitro groups in the target compound may favor reduction or displacement reactions under specific conditions .

Crystallographic and Structural Insights

  • Crystal Packing : Brominated carbazoles (e.g., 9-(2-bromoethyl)-9H-carbazole) show stabilization via van der Waals interactions and halogen bonding, as evidenced by X-ray studies . In contrast, nitro-substituted carbazoles likely exhibit denser packing due to dipole-dipole interactions, though crystallographic data for 9-ethyl-1,6-bisnitro-9H-carbazole are absent in the evidence.
  • Dihedral Angles : The fused benzene rings in alkylated carbazoles (e.g., 9-ethylcarbazole) are nearly coplanar (dihedral angle <5°), whereas nitro groups may induce slight buckling due to steric and electronic effects .

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